Comparative Binding Affinity of Shikimate-3-phosphate (S3P) vs. EPSP Product for E. coli EPSP Synthase
In fluorescence titration experiments with E. coli EPSP synthase, the binary complex dissociation constant (Kd) for the substrate S3P was determined to be 7 ± 1.2 μM [1]. This is a 7-fold weaker binding affinity compared to the enzyme's product, EPSP, which binds with a Kd of 1 ± 0.01 μM [1]. This difference highlights the enzyme's preferential binding for the product over the substrate, a key consideration in designing competitive inhibition assays.
| Evidence Dimension | Dissociation constant (Kd) for binary complex with E. coli EPSP synthase |
|---|---|
| Target Compound Data | Kd = 7 ± 1.2 μM |
| Comparator Or Baseline | EPSP (product): Kd = 1 ± 0.01 μM |
| Quantified Difference | 7-fold higher Kd for S3P (weaker binding) |
| Conditions | E. coli EPSP synthase, fluorescence titration, 25°C, pH 7.0 |
Why This Matters
This data confirms that S3P is a bona fide substrate with a defined, measurable affinity for EPSPS, establishing a baseline for evaluating inhibitors that compete for this binding site.
- [1] Anderson, K. S., Sikorski, J. A., & Johnson, K. A. (1988). Evaluation of 5-enolpyruvoylshikimate-3-phosphate synthase substrate and inhibitor binding by stopped-flow and equilibrium fluorescence measurements. Biochemistry, 27(5), 1604-1610. View Source
